molecular formula C21H34N2O3 B6099051 1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol

1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol

Cat. No. B6099051
M. Wt: 362.5 g/mol
InChI Key: SZOIKQNFBGXXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a selective β-adrenoceptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

CGP 12177 acts as a competitive antagonist of β-adrenoceptors, specifically targeting the β1 and β2 subtypes. By binding to these receptors, CGP 12177 blocks the binding of endogenous agonists, such as adrenaline and noradrenaline, and prevents their downstream signaling pathways from being activated. This results in a decrease in heart rate, blood pressure, and other physiological responses that are regulated by β-adrenoceptors.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that CGP 12177 can inhibit the activity of adenylate cyclase, an enzyme that catalyzes the production of cyclic AMP (cAMP) from ATP. This leads to a decrease in cAMP levels and downstream signaling pathways that are regulated by cAMP.
In vivo studies have shown that CGP 12177 can decrease heart rate and blood pressure in animal models. This compound has also been shown to modulate glucose metabolism and lipid metabolism, indicating its potential therapeutic applications in metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CGP 12177 in lab experiments is its selectivity for β-adrenoceptors. This allows researchers to specifically target these receptors and study their downstream signaling pathways without affecting other receptors or signaling pathways.
However, one limitation of using CGP 12177 is its relatively low potency compared to other β-adrenoceptor antagonists. This can make it more difficult to achieve significant effects in experimental models, particularly in vivo studies.

Future Directions

There are several future directions for research on CGP 12177 and its potential therapeutic applications. One area of interest is the development of novel β-adrenoceptor antagonists that are more potent and selective than CGP 12177. This could lead to the development of more effective treatments for cardiovascular and metabolic disorders.
Another area of interest is the study of the downstream signaling pathways that are regulated by β-adrenoceptors and their potential therapeutic applications. This could lead to the development of new drugs that target these pathways and improve patient outcomes in a range of diseases.
In conclusion, CGP 12177 is a selective β-adrenoceptor antagonist that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are several future directions for research on this compound and its potential therapeutic applications, highlighting its importance in the scientific community.

Synthesis Methods

The synthesis of CGP 12177 involves the reaction of 3-(4-morpholinylmethyl)phenoxypropanol with cyclohexylmethylamine in the presence of a catalyst. The reaction mixture is then purified using chromatographic techniques to obtain the final product. This synthesis method has been modified and optimized over the years to improve the yield and purity of CGP 12177.

Scientific Research Applications

CGP 12177 has been used in various scientific research applications, including the study of β-adrenoceptor signaling pathways and the development of novel therapeutic agents. This compound has been shown to selectively bind to β-adrenoceptors and modulate their activity, leading to changes in cellular signaling and physiological responses.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-(morpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-22(19-7-3-2-4-8-19)16-20(24)17-26-21-9-5-6-18(14-21)15-23-10-12-25-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOIKQNFBGXXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)CN2CCOCC2)O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.